Cas no 68985-05-7 (Bis(benzotriazol-1-yl)methanone)

Bis(benzotriazol-1-yl)methanone structure
68985-05-7 structure
商品名:Bis(benzotriazol-1-yl)methanone
CAS番号:68985-05-7
MF:C13H8N6O
メガワット:264.2422
MDL:MFCD00130234
CID:972814

Bis(benzotriazol-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • 1,1'-CARBONYLBISBENZOTRIAZOLE, 97
    • bis(benzotriazol-1-yl)methanone
    • 1,1'-carbonylbisbenzotriazole
    • 1H,1'H-1,1'-carbonyl-bis-benzotriazole
    • carbonyl bis-benzotriazole
    • carbonyl di-1,2,3-benzotriazole
    • di(1H-1,2,3-benzotriazol-1-yl)methanone
    • Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanone
    • 1-(1H-1,2,3-Benzotriazole-1-carbonyl)-1H-1,2,3-benzotriazole
    • Bis(1H-benzotriazol-1-yl)methanone
    • 1,1'-Carbonylbis(1H-benzotriazole)
    • bis-(1h-benzotriazol-1-yl)-methanone
    • Bis(benzotriazol-1-yl)methanone
    • MDL: MFCD00130234
    • インチ: 1S/C13H8N6O/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
    • InChIKey: ZXYBIPTYOWWVQD-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1C2=C([H])C([H])=C([H])C([H])=C2N=N1)N1C2=C([H])C([H])=C([H])C([H])=C2N=N1

計算された属性

  • せいみつぶんしりょう: 264.07600
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 357
  • トポロジー分子極性表面積: 78.5
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • ふってん: 100 °C
  • PSA: 78.49000
  • LogP: 1.69240

Bis(benzotriazol-1-yl)methanone セキュリティ情報

  • 危険カテゴリコード: 36/37/38-2
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • リスク用語:R36/37/38

Bis(benzotriazol-1-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Oakwood
181853-100mg
1-(1H-1,2,3-Benzotriazole-1-carbonyl)-1H-1,2,3-benzotriazole
68985-05-7 tech
100mg
$230.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-251546-100 mg
1,1′-Carbonylbisbenzotriazole,
68985-05-7
100MG
¥1,504.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-251546-100mg
1,1′-Carbonylbisbenzotriazole,
68985-05-7
100mg
¥1504.00 2023-09-05
Oakwood
181853-1g
1-(1H-1,2,3-Benzotriazole-1-carbonyl)-1H-1,2,3-benzotriazole
68985-05-7 tech
1g
$1980.00 2024-07-19
eNovation Chemicals LLC
D627842-100g
1,1'-CARBONYLBISBENZOTRIAZOLE
68985-05-7 97%
100g
$2449 2023-09-03
A2B Chem LLC
AH19465-1g
1,1'-CARBONYLBISBENZOTRIAZOLE, 97
68985-05-7 tech
1g
$1980.00 2023-12-30
eNovation Chemicals LLC
D627842-1g
1,1'-CARBONYLBISBENZOTRIAZOLE
68985-05-7 97%
1g
$5574 2024-05-23
eNovation Chemicals LLC
D627842-1g
1,1'-CARBONYLBISBENZOTRIAZOLE
68985-05-7 97%
1g
$5574 2025-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02599-5g
1,1′-Carbonylbisbenzotriazole preparation
68985-05-7
5g
¥1848.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C855649-5g
1,1′-Carbonylbisbenzotriazole preparation
68985-05-7 97%
5g
1,590.00 2021-05-17

Bis(benzotriazol-1-yl)methanone 関連文献

Bis(benzotriazol-1-yl)methanoneに関する追加情報

Bis(benzotriazol-1-yl)methanone: A Comprehensive Overview

Bis(benzotriazol-1-yl)methanone, commonly referred to as BTM, is a versatile compound with the CAS number 68985-05-7. This compound has garnered significant attention in recent years due to its unique properties and wide-ranging applications. BTM is a derivative of benzotriazole, a heterocyclic aromatic compound known for its stability and reactivity. The methanone functional group in BTM further enhances its chemical versatility, making it a valuable component in various industries.

The structure of Bis(benzotriazol-1-yl)methanone consists of two benzotriazole rings connected via a methanone group. This arrangement imparts the compound with excellent UV absorption properties, which is one of its most notable characteristics. Recent studies have highlighted the potential of BTM as a UV stabilizer in polymers and coatings, where it effectively prevents degradation caused by solar radiation. Its ability to absorb UV light without significant loss of efficiency over time makes it an ideal candidate for outdoor applications.

In addition to its UV stabilization capabilities, BTM has shown promise in the field of fluorescence sensing. Researchers have explored its use as a fluorescent probe for detecting metal ions and other analytes in aqueous solutions. The compound's ability to emit fluorescence upon interaction with specific ions has opened new avenues for its application in environmental monitoring and biomedical diagnostics.

The synthesis of Bis(benzotriazol-1-yl)methanone typically involves a multi-step process that includes nucleophilic substitution and condensation reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing BTM. These improvements not only enhance the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.

Another area where BTM has demonstrated significant potential is in the field of coordination chemistry. The benzotriazole moiety in BTM acts as a strong chelating agent, enabling the formation of stable metal complexes. These complexes have been studied for their catalytic properties, with applications ranging from organic synthesis to energy storage systems.

Moreover, BTM has been investigated for its role in electronic materials. Its ability to form self-assembled monolayers (SAMs) on various substrates has made it a valuable component in the development of advanced electronic devices. SAMs formed by BTM exhibit excellent thermal stability and mechanical robustness, making them suitable for use in high-performance electronics.

In terms of environmental impact, studies have shown that BTM exhibits low toxicity and biodegradability under certain conditions. This makes it a safer alternative to some traditional chemicals used in similar applications. However, further research is needed to fully understand its environmental fate and potential long-term effects.

The demand for Bis(benzotriazol-1-yl)methanone continues to grow as new applications are discovered and existing ones are optimized. Its combination of UV stability, fluorescence properties, and chelating ability positions it as a key compound in various fields, from materials science to biomedical engineering.

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